molecular formula C14H17N3O4 B4612084 1-(2-{[3-(2-furyl)-1-methylpropyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid

1-(2-{[3-(2-furyl)-1-methylpropyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B4612084
M. Wt: 291.30 g/mol
InChI Key: KFWNMQKWFVOOIK-UHFFFAOYSA-N
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Description

1-(2-{[3-(2-furyl)-1-methylpropyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid is a fascinating organic compound characterized by its intricate structure and functional groups. This compound belongs to the class of pyrazole carboxylic acids, which have shown a wide range of applications in chemical and biological research due to their unique properties.

Properties

IUPAC Name

1-[2-[4-(furan-2-yl)butan-2-ylamino]-2-oxoethyl]pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-10(4-5-11-3-2-8-21-11)15-13(18)9-17-7-6-12(16-17)14(19)20/h2-3,6-8,10H,4-5,9H2,1H3,(H,15,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWNMQKWFVOOIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CO1)NC(=O)CN2C=CC(=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-{[3-(2-furyl)-1-methylpropyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. The initial step often involves the formation of the pyrazole ring through a condensation reaction between an α,β-unsaturated ketone and hydrazine. Following the formation of the pyrazole ring, further functionalization steps are performed to introduce the furan and carboxylic acid moieties.

Industrial Production Methods: Industrial-scale production of this compound would require optimization of reaction conditions to ensure high yield and purity. Typically, this involves the use of robust catalysts, optimized temperatures, and controlled pH conditions. The process may also incorporate continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-{[3-(2-furyl)-1-methylpropyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid undergoes various types of chemical reactions:

  • Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

  • Reduction: Reduction reactions often yield alcohols or amines.

  • Substitution: Nucleophilic substitution reactions can introduce new substituents on the pyrazole ring or the furan group.

Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride. Substitution reactions might use halides or organometallic reagents under specific conditions such as acidic or basic environments.

Major Products Formed: The major products depend on the nature of the starting materials and the reagents used. For instance, oxidation might yield carboxylic acids or esters, while reduction can lead to primary or secondary alcohols.

Scientific Research Applications

1-(2-{[3-(2-furyl)-1-methylpropyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid has significant applications in scientific research, particularly in:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential as a ligand in biochemical assays or as an inhibitor in enzymatic studies.

  • Medicine: Explored for therapeutic potential, including anti-inflammatory and anticancer properties.

  • Industry: Utilized in the development of new materials or as a precursor in the production of specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets:

  • Molecular Targets: It can bind to proteins or enzymes, potentially inhibiting their activity or altering their function.

  • Pathways Involved: The binding interactions often initiate a cascade of biochemical reactions, influencing cellular pathways such as signaling or metabolic pathways.

Comparison with Similar Compounds

Uniqueness

This compound is unique due to its combination of a furan ring and a pyrazole carboxylic acid group, which imparts distinct chemical reactivity and biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-{[3-(2-furyl)-1-methylpropyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
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1-(2-{[3-(2-furyl)-1-methylpropyl]amino}-2-oxoethyl)-1H-pyrazole-3-carboxylic acid

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